1H-Indol-6-ol, 7-methyl-

Description

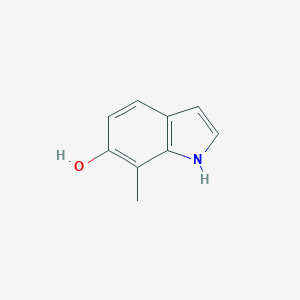

1H-Indol-6-ol, 7-methyl- (CAS: 1167056-18-9) is an indole derivative with a hydroxyl group at position 6 and a methyl group at position 5. Its molecular formula is C₉H₉NO, and it has a molecular weight of 147.18 g/mol .

Key spectral data include:

Properties

CAS No. |

19500-06-2 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

7-methyl-1H-indol-6-ol |

InChI |

InChI=1S/C9H9NO/c1-6-8(11)3-2-7-4-5-10-9(6)7/h2-5,10-11H,1H3 |

InChI Key |

ZFLFDTYWOYKUKH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1NC=C2)O |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)O |

Origin of Product |

United States |

Chemical Reactions Analysis

1.1. Indole Ring Construction

The indole core is typically synthesized via methods such as the Fischer indole synthesis , which involves cyclization of phenylhydrazines with ketones. For 7-methyl-1H-indol-6-ol , substituents can be introduced during this step. For example:

-

Reacting methyl-substituted phenylhydrazines (e.g., 4-methylphenylhydrazine) with ketones ensures the methyl group is positioned at the 7-position of the indole ring .

-

Subsequent oxidation or hydrolysis can introduce the hydroxyl group at position 6, though this requires careful control to avoid over-oxidation .

| Reagent | Position | Product |

|---|---|---|

| 4-Methylphenylhydrazine | 7 | 7-Methylindole |

| H₂O₂/K₂CO₃ | 6 | 7-Methyl-1H-indol-6-ol |

1.2. Functionalization at the 6-Position

The hydroxyl group at position 6 can be further functionalized using nucleophilic substitution or electrophilic aromatic substitution :

2.1. Nucleophilic Substitution at Position 6

The hydroxyl group at position 6 can act as a leaving group under acidic or basic conditions. For example:

-

PBr₃-mediated bromination : Converts the hydroxyl to a bromide, enabling substitution with methyl nucleophiles .

-

Microflow-assisted substitution : Rapid generation of reactive intermediates (e.g., methyl halides) suppresses dimerization, as demonstrated in indole-3-methyl halide syntheses .

Reaction Mechanism :

-

Activation : Protonation of the hydroxyl group (R-OH → R-OH₂⁺).

-

Substitution : Attack by a methyl nucleophile (e.g., CH₃I) at position 6.

2.2. Electrophilic Substitution at Position 7

The methyl group at position 7 can be introduced via electrophilic substitution, leveraging the activating effects of the hydroxyl group:

-

Friedel-Crafts alkylation : Requires a directing group to favor substitution at position 7 .

-

Ullmann coupling : Palladium-catalyzed coupling of aryl halides with methyl nucleophiles .

3.1. Microflow Reactor Technology

Microflow reactors enable precise control of reaction time and temperature, critical for unstable intermediates:

-

Rapid generation of methyl electrophiles : Achieved in 0.02 seconds at 25°C, minimizing dimerization .

-

Diluted conditions : Reduces intermolecular side reactions, achieving yields of 93 ± 2% under optimized conditions .

| Parameter | Value | Yield |

|---|---|---|

| Reaction time | 0.02 s | 93 ± 2% |

| Temperature | 25°C | |

| Concentration | 0.0500 M |

3.2. Stability of Intermediates

The hydroxyl group at position 6 stabilizes the indole ring but complicates substitution reactions:

-

In situ generation : Avoids isolating unstable intermediates, as demonstrated in indole-3-methyl halide syntheses .

-

Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) can redirect substitution to position 7 .

4.1. Dimerization/Oligomerization

The electron-rich indole ring and reactive substituents promote side reactions:

-

Batch vs. microflow : Batch conditions lead to oligomerization, while microflow reactors suppress these pathways .

-

Reproducibility : Structural revisions of indole derivatives highlight the need for rigorous characterization .

4.2. Scalability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

(a) 5-Methyl-1H-indol-6-ol (CAS: 1167056-18-9)

- Structure : Hydroxyl at position 6, methyl at position 3.

- Molecular Formula: C₉H₉NO (same as 7-methyl isomer).

- Spectral distinction: The $ ^1H $-NMR chemical shifts for aromatic protons differ due to substituent proximity. For example, the hydroxyl proton in 5-methyl derivatives shows downfield shifts (~8.6 ppm in DMSO-d₆) compared to 7-methyl analogues .

(b) 1H-Indol-6-ol (CAS: 2380-86-1)

Functional Group Variations

(a) 1-Benzyl-1H-indol-6-ol

- Structure : Benzyl group at position 1, hydroxyl at position 4.

- Synthesis : Prepared via palladium-catalyzed hydroxylation of 6-chloro-1-benzylindole (82% yield) .

- Key Differences :

(b) 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol (CAS: 2426-82-6)

- Structure: Methoxy at position 5, aminoethyl at position 3, hydroxyl at position 6.

- Properties: The methoxy group increases electron density, stabilizing the aromatic ring (pKa ~10.1) . Aminoethyl side chain enables chelation with metal ions, relevant in antioxidant studies .

Q & A

Q. What are the recommended synthetic routes for 1H-Indol-6-ol, 7-methyl- in laboratory settings?

- Methodological Answer : Synthesis typically involves modifying indole derivatives. A common approach includes introducing substituents via electrophilic substitution or catalytic reduction. For example, 5-methoxy-1H-indol-6-ol analogs are synthesized using chlorinating agents (e.g., triphenylphosphine-CCl₄ in acetonitrile) followed by catalytic hydrogenation . Reaction optimization should focus on temperature control (0–70°C) and solvent selection (e.g., PEG-400/DMF mixtures for CuI-mediated click chemistry) to improve yields . Purification via flash chromatography (e.g., 70:30 EtOAc:hexane) or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the structure and purity of 1H-Indol-6-ol, 7-methyl-?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on indole ring proton environments (e.g., δ 8.5–6.5 ppm for aromatic protons) and substituent effects (e.g., methoxy groups at δ ~3.7 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 163.17 for analogs like 5-methoxy-1H-indol-6-ol) .

- TLC : Monitor reaction progress using Rf values in optimized solvent systems (e.g., 70:30 EtOAc:hexane) .

Q. What factors influence the stability of 1H-Indol-6-ol, 7-methyl- during storage?

- Methodological Answer : Stability is affected by light, temperature, and oxidation. Store the compound in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., quinones from oxidation) can be monitored via HPLC with UV detection (λ = 280 nm) . Pre-purge solvents with nitrogen to minimize oxidation during handling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1H-Indol-6-ol derivatives?

- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or metabolite interference. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., ascorbic acid for antioxidant studies) .

- Metabolite profiling : Identify active metabolites (e.g., glucuronide conjugates) via LC-MS/MS and compare their bioactivity to the parent compound .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .

Q. What computational strategies predict the reactivity of 1H-Indol-6-ol, 7-methyl- in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions on the indole ring. For example:

- HOMO-LUMO analysis : Identify reactive sites (e.g., C-3 position in indole derivatives) for electrophilic attack .

- Molecular docking : Predict binding affinities for enzyme targets (e.g., cytochrome P450 isoforms) to rationalize metabolic pathways .

Software like Gaussian or Schrödinger Suite is recommended, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules.

Q. How can X-ray crystallography improve structural validation of 1H-Indol-6-ol derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural data. Key steps:

- Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane at 4°C .

- Data collection : Employ synchrotron radiation for high-resolution datasets (≤ 0.8 Å).

- Refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Q. What methodologies quantify degradation kinetics of 1H-Indol-6-ol, 7-methyl- under physiological conditions?

- Methodological Answer : Perform accelerated stability studies:

- Buffer systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .

- Sampling : Collect aliquots at fixed intervals (0, 24, 48 hrs) and analyze via UPLC-QTOF to track degradation products.

- Kinetic modeling : Apply first-order or Weibull models to estimate half-life (t₁/₂) and shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.